molecular formula C11H16O2S B12657856 2-(2-Thienyl)ethyl 2-methylbutyrate CAS No. 94135-74-7

2-(2-Thienyl)ethyl 2-methylbutyrate

Cat. No.: B12657856
CAS No.: 94135-74-7
M. Wt: 212.31 g/mol
InChI Key: XSDPFNMJFNZEIN-UHFFFAOYSA-N
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Description

2-(2-Thienyl)ethyl 2-methylbutyrate is an organic compound with the molecular formula C11H16O2S It is an ester formed from 2-(2-thienyl)ethanol and 2-methylbutyric acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Thienyl)ethyl 2-methylbutyrate typically involves the esterification of 2-(2-thienyl)ethanol with 2-methylbutyric acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the ester. After the reaction is complete, the product is purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process. The final product is typically obtained through a series of purification steps, including distillation and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-Thienyl)ethyl 2-methylbutyrate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids and other oxidation products.

    Reduction: Reduction reactions can convert the ester group into alcohols.

    Substitution: The thienyl ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions on the thienyl ring.

Major Products Formed

    Oxidation: Formation of 2-(2-thienyl)acetic acid and other carboxylic acids.

    Reduction: Formation of 2-(2-thienyl)ethanol and other alcohols.

    Substitution: Formation of various substituted thienyl derivatives.

Scientific Research Applications

2-(2-Thienyl)ethyl 2-methylbutyrate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Thienyl)ethyl 2-methylbutyrate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release 2-(2-thienyl)ethanol and 2-methylbutyric acid, which may exert biological effects. The thienyl ring can interact with various enzymes and receptors, modulating their activity and leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Thienyl)ethanol: A precursor in the synthesis of 2-(2-Thienyl)ethyl 2-methylbutyrate.

    2-Methylbutyric acid: Another precursor used in the esterification process.

    Ethyl 2-methylbutyrate: A structurally similar ester with different applications.

Uniqueness

This compound is unique due to the presence of both the thienyl ring and the 2-methylbutyrate ester group. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

94135-74-7

Molecular Formula

C11H16O2S

Molecular Weight

212.31 g/mol

IUPAC Name

2-thiophen-2-ylethyl 2-methylbutanoate

InChI

InChI=1S/C11H16O2S/c1-3-9(2)11(12)13-7-6-10-5-4-8-14-10/h4-5,8-9H,3,6-7H2,1-2H3

InChI Key

XSDPFNMJFNZEIN-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(=O)OCCC1=CC=CS1

Origin of Product

United States

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